3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione
Description
3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione is a brominated pyrrole-2,5-dione derivative featuring an ortho-methylphenyl (o-tolyl) substituent at the 1-position. The pyrrole-2,5-dione core is a planar, electron-deficient heterocycle, making it reactive toward nucleophilic substitution and cross-coupling reactions. The bromine atom at the 3-position enhances electrophilicity, while the o-tolyl group introduces steric hindrance and modulates solubility.
Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
3-bromo-1-(2-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C11H8BrNO2/c1-7-4-2-3-5-9(7)13-10(14)6-8(12)11(13)15/h2-6H,1H3 |
InChI Key |
ALGUKDBYOFNKBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C2=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione typically involves the bromination of a precursor pyrrole compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of 3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while oxidation can produce pyrrole-2,5-dione derivatives .
Scientific Research Applications
3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The bromine atom and the pyrrole ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Solubility: Electron-withdrawing groups (e.g., Cl, F) on the aryl ring (e.g., 3-chloro-4-fluorophenyl in ) increase electrophilicity at the pyrrole core, enhancing reactivity in nucleophilic substitutions. Fluorine substituents (e.g., 4-fluorophenyl in ) may enhance solubility in polar solvents due to increased polarity.
Steric and Electronic Modulation :
- Ortho vs. Para/Meta Substitution : The o-tolyl group (ortho-methyl) in the target compound creates steric hindrance, which is absent in the para-tolyl () and meta-tolyl analogs. This may influence crystal packing (e.g., hydrogen-bonding patterns) and reaction kinetics .
- Halogen Effects : Bromine at the 3-position is a common feature, but analogs with additional halogens (e.g., Cl in ) could exhibit distinct reactivity profiles, such as increased susceptibility to Suzuki-Miyaura coupling.
Synthetic Considerations :
- Synthesis of these compounds likely involves Buchwald-Hartwig amination or Ullmann-type coupling to introduce the aryl group, followed by bromination at the 3-position. highlights the use of DMF and K₂CO₃ in analogous syntheses, suggesting similar conditions for pyrrole-2,5-dione derivatives .
- Purification methods vary: For example, 3-Bromo-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione () is sold as a research chemical, while others (e.g., ) are purified via column chromatography.
Potential Applications: Medicinal Chemistry: The 3-chloro-4-fluorophenyl derivative () is marketed for medicinal use, likely as a kinase inhibitor or protease modulator. Materials Science: The para-tolyl analog () may exhibit improved crystallinity due to symmetric substitution, relevant for organic electronics.
Biological Activity
3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione is a compound belonging to the pyrrole family, known for its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, drawing from various research findings.
Chemical Structure and Properties
The molecular formula of 3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione is CHBrNO, with a molar mass of 266.09 g/mol. The structure features a bromine atom and an o-tolyl group attached to a pyrrole ring, with two carbonyl groups at the 2 and 5 positions. This unique structure enhances its reactivity and biological activity compared to other pyrrole derivatives.
Synthesis Methods
The synthesis of 3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione can be achieved through several methods:
- Condensation Reactions : Utilizing appropriate reagents to facilitate the formation of the pyrrole ring.
- Bromination : Selective bromination of existing pyrrole derivatives to introduce the bromine substituent.
These methods allow for the efficient production of the compound while maintaining high yields and purity.
Anticancer Properties
Research indicates that 3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione exhibits significant anticancer activity. Studies have shown that derivatives based on pyrrole-2,5-dione demonstrate cytotoxic effects against various cancer cell lines, including human liver cancer (HepG-2) cells. The mechanisms of action primarily involve:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : Preventing the growth and division of cancer cells.
Anti-inflammatory and Antimicrobial Activities
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). Furthermore, its antimicrobial properties have been highlighted in studies demonstrating activity against various bacterial strains .
Study on HepG-2 Cells
A notable study evaluated the effects of 3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione on HepG-2 cells. The results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations. This study underscores the compound's potential as a candidate for developing new anticancer therapies.
| Concentration (µg/mL) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 85 | 10 |
| 50 | 60 | 30 |
| 100 | 30 | 70 |
Anti-inflammatory Activity Assessment
Another study focused on the anti-inflammatory properties of this compound using PBMC cultures stimulated with anti-CD3 antibodies. The findings revealed that at certain concentrations, 3-Bromo-1-(o-tolyl)-1H-pyrrole-2,5-dione significantly inhibited cytokine production compared to controls like ibuprofen.
| Treatment | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| Ibuprofen (100 µg/mL) | 150 | 120 |
| Compound (50 µg/mL) | 100 | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
